1-Boc-4-methylpiperidine-4-carboxamide
Overview
Description
1-Boc-4-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a white to off-white solid that is commonly used in organic synthesis and pharmaceutical research . The compound is also known by its IUPAC name, tert-butyl 4-(aminocarbonyl)-4-methyl-1-piperidinecarboxylate .
Preparation Methods
1-Boc-4-methylpiperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Boc-4-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-methylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Boc-4-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Boc-piperidine-4-carboxaldehyde: This compound has a similar structure but with an aldehyde functional group instead of a carboxamide group.
4-(N-Boc-amino)piperidine: This compound has a similar piperidine ring structure but with an amino group instead of a carboxamide group.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXDRHZKKDYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693933 | |
Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-67-0 | |
Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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